molecular formula C21H26O5 B5054530 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5054530
M. Wt: 358.4 g/mol
InChI Key: IKBHNLPAAVJMBX-GQCTYLIASA-N
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Description

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Etherification: Introduction of methoxy groups through reactions with methanol and appropriate catalysts.

    Alkylation: Formation of the ethoxy linkages using ethylene oxide or similar reagents.

    Propenylation: Introduction of the propenyl group through reactions with propenyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with various molecular targets. The compound’s ether linkages and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The propenyl group may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but lacks the propenyl group.

    1-[2-(3-Methoxyphenoxy)ethoxy]-2-(2-methyl-2-propanyl)benzene: Similar aromatic structure but different substituents.

Uniqueness

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its combination of multiple ether linkages and a propenyl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-4-6-17-9-10-20(21(15-17)23-3)26-14-12-24-11-13-25-19-8-5-7-18(16-19)22-2/h4-10,15-16H,11-14H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHNLPAAVJMBX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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